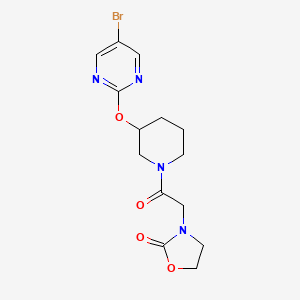

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the oxazolidinone class of antibiotics and has been found to exhibit potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Wissenschaftliche Forschungsanwendungen

Anti-Fibrotic Therapeutics

The pyrimidine moiety, which is present in this compound, has been associated with anti-fibrotic activities. Pyrimidine derivatives have shown promise in inhibiting the proliferation of fibroblasts and the deposition of extracellular matrix proteins, which are key factors in the development of fibrosis . This compound could be investigated for its efficacy in treating conditions like liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis.

Antimicrobial Agents

Pyrimidine derivatives are known to possess antimicrobial properties. They can act against a broad spectrum of bacteria and fungi by interfering with DNA and RNA synthesis . This compound could be part of a new class of antimicrobials, which is particularly important in the era of increasing antibiotic resistance.

Antiviral Research

The structural similarity of pyrimidine bases to nucleotides makes pyrimidine derivatives potential candidates for antiviral drugs. They can be designed to inhibit viral replication by mimicking the natural substrates of viral polymerases . This compound could be explored for its potential to treat viral infections, including emerging diseases.

Antitumor Activity

Pyrimidine derivatives have been reported to exhibit antitumor properties. They can act as kinase inhibitors, disrupting signaling pathways that are crucial for tumor growth and survival . This compound could be valuable in the development of new oncology drugs, especially for cancers with specific genetic mutations.

Chemical Biology Probes

Due to the versatile reactivity of the pyrimidine ring, this compound could serve as a chemical probe in biological systems. It can be used to label or modify biological molecules, aiding in the study of cellular processes and the identification of drug targets .

Synthesis of Novel Heterocyclic Compounds

The compound’s structure provides a platform for the synthesis of novel heterocyclic compounds. These compounds can have various biological activities and could lead to the development of new drugs with improved pharmacological profiles .

Wirkmechanismus

Target of Action

The primary target of this compound is the metabotropic glutamate (mGlu) receptors . These receptors respond to glutamate, the major excitatory neurotransmitter in the mammalian brain, and play a critical role in higher-order brain functions such as learning and memory .

Mode of Action

The compound interacts with mGlu receptors, which are transmembrane-spanning proteins belonging to the class C G protein–coupled receptor family . It may act either competitively, blocking or mimicking the actions of glutamate, or allosterically, enhancing or inhibiting receptor activity via distinct sites .

Biochemical Pathways

Mglu receptors are known to influence neuronal excitability and synaptic plasticity, as well as the activity of non-neuronal cells .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of mGlu receptor activity. By influencing these receptors, the compound could potentially affect a range of psychiatric and neurological disorders .

Eigenschaften

IUPAC Name |

3-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURHTFRNKJFRGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)